1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(4-chlorobenzyl)oxime
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Overview
Description
- The ethanone group is introduced via acylation reactions, typically using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.
Formation of the Oxime:
- The final step involves the reaction of the ethanone derivative with hydroxylamine hydrochloride to form the oxime. This reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions.
Industrial Production Methods: While specific industrial methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(4-chlorobenzyl)oxime typically involves multiple steps:
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Formation of the Thiazolo[3,2-a]benzimidazole Core:
- Starting from 2-mercaptobenzimidazole, the thiazole ring is introduced through cyclization reactions involving ketones under acidic conditions .
- Common reagents include acetic acid and sulfuric acid, with the reaction often conducted at elevated temperatures.
Chemical Reactions Analysis
Types of Reactions: 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(4-chlorobenzyl)oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions, often using sodium borohydride or lithium aluminum hydride, can convert the oxime group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(4-chlorobenzyl)oxime has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(4-chlorobenzyl)oxime involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases or proteases, and receptors involved in cell signaling pathways.
Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Thiazolo[3,2-a]benzimidazole Derivatives: Compounds like thiazolo[3,2-a]benzimidazol-3(2H)-one and its analogs.
Oxime Derivatives: Compounds such as oxime ethers and oxime esters.
Uniqueness: 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(4-chlorobenzyl)oxime stands out due to its unique combination of a thiazolo[3,2-a]benzimidazole core with an oxime functional group, which imparts distinct chemical reactivity and biological activity.
This compound’s unique structure and diverse reactivity make it a valuable subject for ongoing research in various scientific fields.
Properties
IUPAC Name |
(E)-N-[(4-chlorophenyl)methoxy]-1-(1-methyl-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3OS/c1-12(22-24-11-14-7-9-15(20)10-8-14)18-13(2)23-17-6-4-3-5-16(17)21-19(23)25-18/h3-10H,11H2,1-2H3/b22-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUZFSNDDBIUPB-WSDLNYQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC3=CC=CC=C3N12)C(=NOCC4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=NC3=CC=CC=C3N12)/C(=N/OCC4=CC=C(C=C4)Cl)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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